molecular formula C16H13F3N6OS B14942658 6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1,3-dimethyl-1H-pyrazol-5-yl)-3-[2-(trifluoromethoxy)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14942658
M. Wt: 394.4 g/mol
InChI Key: QGKWKUUXVJSWFO-UHFFFAOYSA-N
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Description

2-{[6-(1,3-Dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl trifluoromethyl ether is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(1,3-Dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl trifluoromethyl ether typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Triazole Ring: The pyrazole derivative is then reacted with an azide compound to form the triazole ring via a cycloaddition reaction.

    Formation of the Thiadiazole Ring: The triazole derivative undergoes further reaction with a thiocarbonyl compound to form the thiadiazole ring.

    Etherification: The final step involves the reaction of the triazole-thiadiazole intermediate with a trifluoromethyl ether reagent under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening techniques to identify optimal reaction conditions and the use of continuous flow reactors to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(1,3-Dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl trifluoromethyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl ether group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[6-(1,3-Dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl trifluoromethyl ether has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Research: The compound is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-{[6-(1,3-Dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl trifluoromethyl ether involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK pathway, leading to the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(1,3-Dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl methyl ether
  • 2-{[6-(1,3-Dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl ethyl ether

Uniqueness

The presence of the trifluoromethyl ether group in 2-{[6-(1,3-Dimethyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}phenyl trifluoromethyl ether imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its methyl and ethyl ether analogs. This makes it a valuable compound for drug development and materials science applications.

Properties

Molecular Formula

C16H13F3N6OS

Molecular Weight

394.4 g/mol

IUPAC Name

6-(2,5-dimethylpyrazol-3-yl)-3-[[2-(trifluoromethoxy)phenyl]methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H13F3N6OS/c1-9-7-11(24(2)22-9)14-23-25-13(20-21-15(25)27-14)8-10-5-3-4-6-12(10)26-16(17,18)19/h3-7H,8H2,1-2H3

InChI Key

QGKWKUUXVJSWFO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4OC(F)(F)F)C

Origin of Product

United States

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